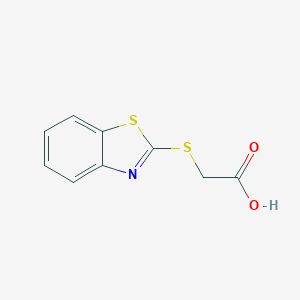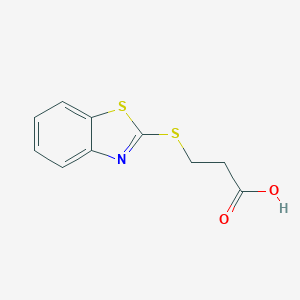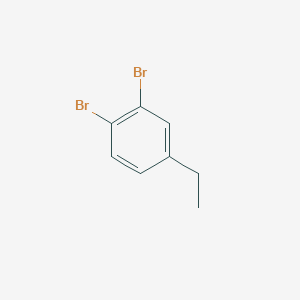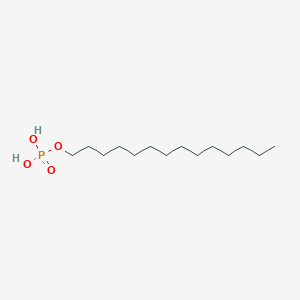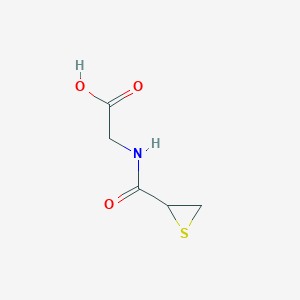
2-(Thiirane-2-carbonylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiirane-2-carbonylamino)acetic acid, also known as TCAA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. TCAA is a derivative of cysteine, an amino acid that plays an important role in protein synthesis and metabolism.
Mécanisme D'action
The exact mechanism of action of 2-(Thiirane-2-carbonylamino)acetic acid is not yet fully understood. However, studies have shown that 2-(Thiirane-2-carbonylamino)acetic acid can inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2-(Thiirane-2-carbonylamino)acetic acid has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
2-(Thiirane-2-carbonylamino)acetic acid has been shown to have a range of biochemical and physiological effects. Studies have shown that 2-(Thiirane-2-carbonylamino)acetic acid can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(Thiirane-2-carbonylamino)acetic acid has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. Additionally, 2-(Thiirane-2-carbonylamino)acetic acid has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(Thiirane-2-carbonylamino)acetic acid in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in vivo. However, one of the limitations of using 2-(Thiirane-2-carbonylamino)acetic acid is its instability in acidic conditions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Thiirane-2-carbonylamino)acetic acid. One area of interest is in the development of new drugs and therapies for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is in the study of 2-(Thiirane-2-carbonylamino)acetic acid's mechanism of action and its interactions with other compounds. Additionally, there is potential for the development of new methods for the synthesis of 2-(Thiirane-2-carbonylamino)acetic acid that could improve its stability and increase its potential applications.
In conclusion, 2-(Thiirane-2-carbonylamino)acetic acid is a promising compound that has potential applications in a range of scientific research fields. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
2-(Thiirane-2-carbonylamino)acetic acid can be synthesized through a multi-step process starting with the reaction of cysteine with chloroacetic acid to form cysteine chloroethyl ester. This intermediate compound is then reacted with thiourea in the presence of a base to form 2-(thioureido)ethyl chloroacetate. The final step involves the cyclization of 2-(thioureido)ethyl chloroacetate with sodium hydroxide to form 2-(Thiirane-2-carbonylamino)acetic acid.
Applications De Recherche Scientifique
2-(Thiirane-2-carbonylamino)acetic acid has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs and therapies. 2-(Thiirane-2-carbonylamino)acetic acid has been shown to have anti-inflammatory and antioxidant properties, which makes it a promising candidate for the treatment of a range of diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
125347-31-1 |
|---|---|
Formule moléculaire |
C5H7NO3S |
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
2-(thiirane-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C5H7NO3S/c7-4(8)1-6-5(9)3-2-10-3/h3H,1-2H2,(H,6,9)(H,7,8) |
Clé InChI |
RLFNRVCWYKHWDD-UHFFFAOYSA-N |
SMILES |
C1C(S1)C(=O)NCC(=O)O |
SMILES canonique |
C1C(S1)C(=O)NCC(=O)O |
Synonymes |
Glycine, N-(thiiranylcarbonyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



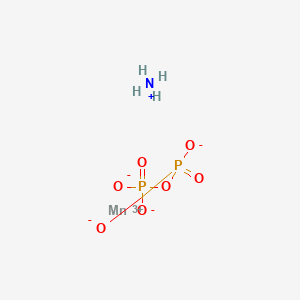
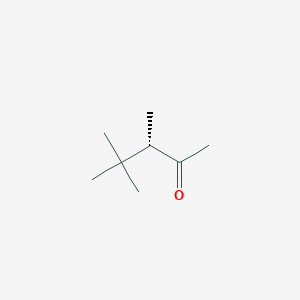
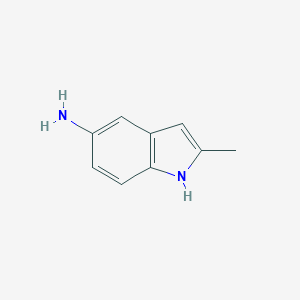
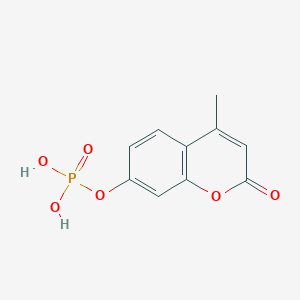
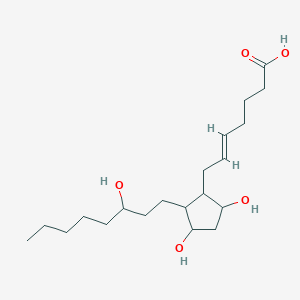
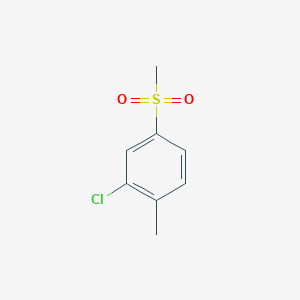
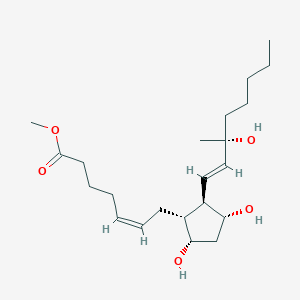
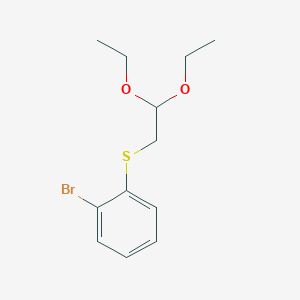
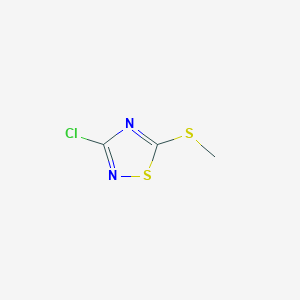
![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)
